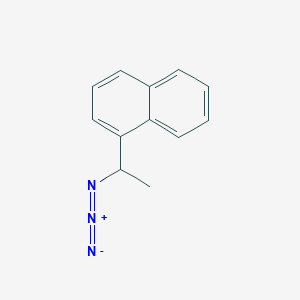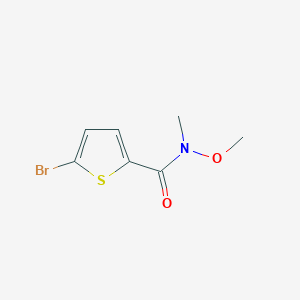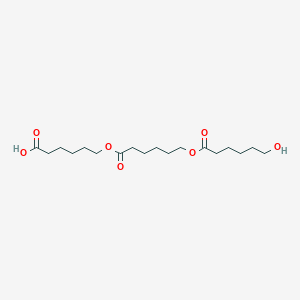
6-((6-((6-Hydroxyhexanoyl)oxy)hexanoyl)oxy)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((6-((6-Hydroxyhexanoyl)oxy)hexanoyl)oxy)hexanoic acid is a complex organic compound with the molecular formula C18H32O7. This compound is characterized by its multiple ester and hydroxyl functional groups, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-((6-((6-Hydroxyhexanoyl)oxy)hexanoyl)oxy)hexanoic acid typically involves the esterification of hexanoic acid derivatives. One common method is the conversion of cyclohexane to 6-hydroxyhexanoic acid using recombinant Pseudomonas taiwanensis in a stirred-tank bioreactor . This biocatalytic process is favored for its sustainability and efficiency, avoiding the need for high temperatures and pressures.
Industrial Production Methods
Industrial production of this compound often involves multi-step chemical synthesis starting from cyclohexane. The process includes oxidation, esterification, and purification steps to obtain the final product. The use of biocatalysts in industrial settings is also being explored to enhance yield and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
6-((6-((6-Hydroxyhexanoyl)oxy)hexanoyl)oxy)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester groups under acidic or basic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-((6-((6-Hydroxyhexanoyl)oxy)hexanoyl)oxy)hexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of biodegradable polymers such as polycaprolactone.
Biology: Studied for its role in metabolic pathways and as a potential intermediate in biosynthetic processes.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and degradability.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 6-((6-((6-Hydroxyhexanoyl)oxy)hexanoyl)oxy)hexanoic acid involves its interaction with various molecular targets and pathways. The hydroxyl and ester groups allow it to participate in hydrogen bonding and esterification reactions, influencing its behavior in biological and chemical systems. The compound’s ability to undergo hydrolysis and oxidation-reduction reactions makes it a versatile intermediate in various metabolic and synthetic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Hexanoic acid: A simpler analog with a single carboxylic acid group.
6-Hydroxyhexanoic acid: Contains a hydroxyl group, making it a precursor for the synthesis of more complex esters.
Polycaprolactone: A polymer derived from 6-hydroxyhexanoic acid, used in biodegradable plastics.
Uniqueness
6-((6-((6-Hydroxyhexanoyl)oxy)hexanoyl)oxy)hexanoic acid is unique due to its multiple ester and hydroxyl groups, which provide a higher degree of functionality compared to simpler analogs. This makes it particularly valuable in the synthesis of complex polymers and as an intermediate in various chemical and biological processes.
Propiedades
Fórmula molecular |
C18H32O7 |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
6-[6-(6-hydroxyhexanoyloxy)hexanoyloxy]hexanoic acid |
InChI |
InChI=1S/C18H32O7/c19-13-7-1-5-11-17(22)25-15-9-3-6-12-18(23)24-14-8-2-4-10-16(20)21/h19H,1-15H2,(H,20,21) |
Clave InChI |
RDMFCAWPWRQZJN-UHFFFAOYSA-N |
SMILES canónico |
C(CCC(=O)OCCCCCC(=O)OCCCCCC(=O)O)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-Chlorophenyl)-1,1-dimethyl-2-oxoethyl]-2,6-difluorobenzamide](/img/structure/B12288914.png)
![1,1-Diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride](/img/structure/B12288926.png)
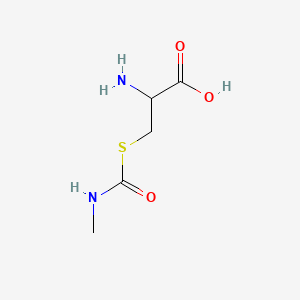
![1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile, 6-methoxy-](/img/structure/B12288939.png)
![17-acetyl-6,9-difluoro-11-hydroxy-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12288946.png)
![azanium;bis[[[3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12288953.png)
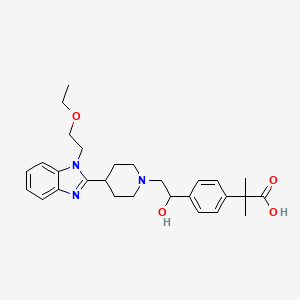
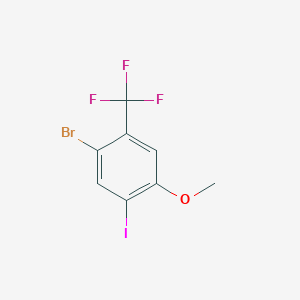
![Methyl 4-(methanesulfonamidomethyl)-2-[(4-methoxy-6-oxo-1,3-diazinan-2-yl)carbamoylsulfamoyl]benzoate](/img/structure/B12288969.png)

![6-[1-[4-Cyano-3-(trifluoromethyl)anilino]-3-(4-fluorophenyl)sulfonyl-2-methyl-1-oxopropan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12288972.png)
